molecular formula C7H14N4 B13186347 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13186347
M. Wt: 154.21 g/mol
InChI Key: AOHVTPSUEFHVBZ-UHFFFAOYSA-N
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Description

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is a chemical compound built around the 1,2,3-triazole scaffold, a privileged structure in modern medicinal chemistry and drug discovery. While absent in nature, synthetic 1,2,3-triazoles are highly valued for their exceptional stability, strong dipole moment, and ability to act as robust bioisosteres for amide bonds or other heterocycles, making them ideal for designing novel bioactive molecules . The 4-amino group on the triazole ring serves as a key functional handle for further synthetic elaboration, allowing researchers to diversify the structure for various applications. The 3-methylbutan-2-yl side chain at the N1 position is an alkyl substituent that can influence the compound's lipophilicity and overall pharmacokinetic properties. The 1,2,3-triazole core is a cornerstone in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the rapid and reliable synthesis of complex molecular architectures . This makes 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine a valuable building block for constructing combinatorial libraries, bioconjugates, and chemical probes. Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of biological activities in research, including anticancer , anti-inflammatory , and antitubercular effects . The specific isopentane-like substitution may be of interest in projects aiming to mimic terpene structures or modulate steric properties. This compound is intended for research applications only, such as hit-to-lead optimization, chemical biology studies, and as a synthetic intermediate in organic synthesis.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-methylbutan-2-yl)triazol-4-amine

InChI

InChI=1S/C7H14N4/c1-5(2)6(3)11-4-7(8)9-10-11/h4-6H,8H2,1-3H3

InChI Key

AOHVTPSUEFHVBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N1C=C(N=N1)N

Origin of Product

United States

Biological Activity

1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a triazole ring with an amine functional group and a branched alkyl side chain, which together contribute to its diverse interactions within biological systems. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular formula of 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is C7H14N4C_7H_{14}N_4, with a molecular weight of 154.21 g/mol. The presence of the triazole ring and the branched alkyl group enhances its reactivity and potential for therapeutic applications compared to simpler triazoles.

PropertyValue
Molecular FormulaC7H14N4C_7H_{14}N_4
Molecular Weight154.21 g/mol
CAS Number1934881-66-9

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity. A study evaluating various triazole derivatives demonstrated that 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of triazoles can modulate cytokine release, which is vital in inflammatory responses. Specifically, compounds similar to 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine were found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests a potential role in treating inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have been noted in several cancer cell lines. For instance, compounds related to 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine were tested against human malignant cell lines (e.g., MCF-7) and exhibited cytotoxic effects. These findings indicate that this compound may possess anticancer properties worth exploring further .

The biological activity of 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling.
  • Cytokine Modulation : By affecting cytokine release, it can influence immune responses.
  • Cell Cycle Interference : Its antiproliferative effects suggest interference with cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities associated with triazole derivatives:

Study on Cytokine Release

A recent study evaluated the impact of several triazole derivatives on cytokine release in stimulated peripheral blood mononuclear cells. The results indicated that certain derivatives significantly lowered TNF-α levels without exhibiting toxicity .

Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial efficacy of triazole compounds against various bacterial strains. The findings revealed that compounds similar to 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative organisms .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent at the 1-position of the triazole ring significantly influences molecular properties. Below is a comparative analysis of key analogs:

Compound Name 1-Position Substituent Molecular Formula Molecular Weight Key Properties/Activities References
1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine 3-Methylbutan-2-yl (branched alkyl) C₇H₁₄N₄ 154.21 g/mol Hypothesized increased lipophilicity; limited solubility inferred from analogs
1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-amine 4-Chlorobenzyl C₁₀H₁₀ClN₅ 235.67 g/mol Antitumor activity (NCI-H522 cells, GP = 68.09%)
1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine Cyclopropylmethyl C₇H₁₁N₄ 151.19 g/mol High-cost building block; no reported bioactivity
5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine 4-Fluorophenylmethyl C₁₁H₁₃FN₄ 220.25 g/mol Discontinued commercial product; structural similarity to antitumor agents
3-(4-(1-Methylsulphonyl-1H-indol-3-yl)pyrimidin-2-yl)-1H-1,2,3-triazol-4-amine Indol-3-yl-pyrimidinyl C₁₇H₁₅N₇O₂S 381.41 g/mol Synthesized via azide-alkyne cycloaddition; potential kinase inhibition

Key Observations:

  • Bioactivity: Aryl and heteroaryl substituents (e.g., 4-chlorophenyl, indolyl-pyrimidinyl) correlate with antitumor activity, likely due to π-π interactions with biological targets .
  • Synthetic Accessibility: Click chemistry (azide-alkyne cycloaddition) is a common route for triazole synthesis, as seen in .

Physicochemical Properties

  • NMR Shifts: Triazol-4-amine derivatives exhibit characteristic ¹³C NMR signals between δ 145–170 ppm for the triazole ring carbons, influenced by substituents . For example:
    • S1 (CF₃-substituted): δ 169.1 (C=O), 148.9 (triazole C) .
    • 8c (carbazole-substituted): δ 146.3 (triazole C) .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The CuAAC reaction is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.
  • It involves the cycloaddition of an organic azide and a terminal alkyne catalyzed by copper(I) ions, typically generated in situ from copper(II) salts and a reducing agent or directly added as copper(I) salts.
  • This method is characterized by mild reaction conditions, broad functional group tolerance, and excellent regioselectivity favoring the 1,4-disubstituted triazole isomer.

Multi-Component Reactions (MCRs)

  • Multi-component reactions involving alkynes, azides, and additional reagents (e.g., formaldehyde, 1,3-diketones, ethers) have been developed to synthesize diverse triazole derivatives.
  • These methods often proceed under copper catalysis or silver catalysis and allow for the introduction of various substituents at different positions on the triazole ring.
  • Such reactions can be fine-tuned by adjusting catalyst loading, solvent, temperature, and oxidants to control regioselectivity and yield.

Specific Preparation Methods for 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine

Synthesis Strategy Overview

The target compound can be synthesized by:

  • Preparing the appropriate azide or alkyne precursor bearing the 3-methylbutan-2-yl substituent.
  • Performing a CuAAC reaction with a suitable alkyne or azide partner that introduces the 4-amine functionality on the triazole ring.
  • Post-cycloaddition modifications if necessary, such as amination at the 4-position.

Precursor Preparation

  • The 3-methylbutan-2-yl group corresponds to an isopentyl moiety, which can be introduced as an alkyl substituent on either the azide or alkyne component.
  • For example, 3-methylbutan-2-yl azide can be synthesized via nucleophilic substitution of a corresponding halide precursor (e.g., 3-methylbutan-2-yl bromide) with sodium azide.
  • Alternatively, 3-methylbutan-2-yl alkyne derivatives can be prepared by alkylation of propargyl alcohol or related alkynes followed by functional group transformations.

CuAAC Reaction Conditions

  • The azide and alkyne are combined in a solvent such as tert-butanol/water or 1,4-dioxane with copper(I) catalyst (e.g., CuSO4 with sodium ascorbate as reducing agent).
  • The reaction is typically carried out at room temperature to 80°C, depending on substrate reactivity.
  • The addition of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can enhance catalyst stability and reaction rate.
  • The reaction selectively yields the 1,4-disubstituted 1,2,3-triazole, positioning the 3-methylbutan-2-yl group at N1 and allowing for further functionalization at C4.

Introduction of the 4-Amino Group

  • The 4-amino substituent on the triazole ring can be introduced by:

    • Using 4-azido-1,2,3-triazole intermediates followed by reduction of the azido group to an amine.
    • Direct amination of the triazole ring post-cycloaddition via nucleophilic substitution or metal-catalyzed amination reactions.
    • Alternatively, employing an alkyne or azide bearing an amino group protected during the CuAAC reaction and deprotected afterward.
  • Literature reports indicate that 1,2,3-triazol-4-amines are accessible by copper-catalyzed cycloaddition of alkynes with azides bearing protected amines, followed by deprotection under mild conditions.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 3-Methylbutan-2-yl bromide + NaN3 DMF, 60°C, 12 h 3-Methylbutan-2-yl azide 75-85% Nucleophilic substitution
2 3-Methylbutan-2-yl azide + propargyl amine derivative CuSO4, sodium ascorbate, t-BuOH/H2O, RT-80°C, 6-12 h 1-(3-Methylbutan-2-yl)-1,2,3-triazole intermediate 80-92% CuAAC cycloaddition
3 Intermediate + reduction (e.g., Pd/C, H2) or amination Mild conditions 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine 70-90% Amination or azide reduction

Analytical and Optimization Considerations

  • Regioselectivity: CuAAC provides excellent regioselectivity for 1,4-disubstituted triazoles, critical for correct substitution pattern.
  • Catalyst Loading: Optimization of copper catalyst concentration is essential to balance reaction rate and minimize side reactions.
  • Solvent Effects: Solvent polarity and protic/aprotic nature influence solubility and reaction kinetics; common solvents include t-butanol/water mixtures and 1,4-dioxane.
  • Temperature: Mild to moderate temperatures (room temperature to 80°C) are preferred to maintain functional group integrity.
  • Functional Group Compatibility: The method tolerates diverse functional groups, allowing for the presence of amino, hydroxyl, and alkyl substituents without protection in many cases.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
CuAAC of 3-methylbutan-2-yl azide + alkyne High regioselectivity, mild conditions High yield, broad substrate scope Requires azide precursor synthesis
Multi-component reactions (alkyne, azide, formaldehyde) One-pot, diverse substitution Efficient, functional group tolerance More complex optimization
Post-cycloaddition amination Direct introduction of 4-amino group Versatile, allows late-stage modification Additional synthetic steps

The preparation of 1-(3-Methylbutan-2-yl)-1H-1,2,3-triazol-4-amine is best achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a 3-methylbutan-2-yl azide or alkyne precursor, followed by introduction or unmasking of the 4-amino substituent on the triazole ring. This approach offers high regioselectivity, good yields, and functional group tolerance. Multi-component reactions and post-cycloaddition functionalization provide alternative routes that can be tailored for specific synthetic needs. The literature supports these methodologies with extensive experimental data and mechanistic understanding, ensuring robust and reproducible synthesis of this compound for applications in medicinal chemistry and related fields.

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